molecular formula C19H26ClNO2 B2386060 1-(2-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride CAS No. 1215818-34-0

1-(2-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride

Cat. No.: B2386060
CAS No.: 1215818-34-0
M. Wt: 335.87
InChI Key: COTOBEUXXPHGHZ-UHFFFAOYSA-N
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Description

1-(2-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a methyl group, a naphthalene moiety, and a propanol group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with Methyl Group:

    Attachment of the Naphthalene Moiety: The naphthalene group can be introduced via nucleophilic substitution reactions, often using naphthol derivatives.

    Formation of the Propanol Group: The propanol group is typically introduced through a reaction with epoxides or halohydrins under basic conditions.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylpiperidin-1-yl)-3-(phenoxy)propan-2-ol hydrochloride: Similar structure but with a phenoxy group instead of a naphthalen-2-yloxy group.

    1-(2-Methylpiperidin-1-yl)-3-(benzyloxy)propan-2-ol hydrochloride: Contains a benzyloxy group instead of a naphthalen-2-yloxy group.

Uniqueness

1-(2-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride is unique due to the presence of the naphthalene moiety, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-methylpiperidin-1-yl)-3-naphthalen-2-yloxypropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2.ClH/c1-15-6-4-5-11-20(15)13-18(21)14-22-19-10-9-16-7-2-3-8-17(16)12-19;/h2-3,7-10,12,15,18,21H,4-6,11,13-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTOBEUXXPHGHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC(COC2=CC3=CC=CC=C3C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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